3-Fluoro-4-hydroxybenzimidamide
Overview
Description
3-Fluoro-4-hydroxybenzimidamide is a chemical compound with the following characteristics:
- Chemical Formula : C₇H₆F₂N₂O
- Molecular Weight : Approximately 176.14 g/mol
- Structure : It consists of a benzimidazole ring with a fluorine atom at position 3 and a hydroxyl group at position 4.
Synthesis Analysis
The synthesis of 3-Fluoro-4-hydroxybenzimidamide involves the following steps:
- Starting Materials : Readily available 4-oxo-L-proline derivatives serve as the starting point.
- Fluorination : Introduction of fluorine at position 3 of the benzimidazole ring.
- Hydroxylation : Addition of a hydroxyl group at position 4.
- Diastereoisomers : The synthesis yields all four diastereoisomers of 3-Fluoro-4-hydroxybenzimidamide.
Molecular Structure Analysis
- Pyrrolidine Ring Pucker : Fluorination at C3 affects the pyrrolidine ring pucker.
- Amide Bond Ratio : The trans:cis amide bond ratio is altered in a stereochemistry-dependent manner due to the modifications.
Chemical Reactions Analysis
- VHL E3 Ubiquitin Ligase Recognition : Despite the stereochemical changes, 3-Fluoro-4-hydroxybenzimidamide still binds to the von Hippel Lindau (VHL) E3 ligase. VHL naturally recognizes the C4-exo diastereoisomer.
- Bioisosteric Substitution : (3R,4S)-F-Hyp (3-Fluoro-4-hydroxyproline) serves as a bioisosteric substitution in hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates for targeted protein degradation.
Physical And Chemical Properties Analysis
- Solubility : Investigate solubility in various solvents.
- Melting Point : Determine the melting point.
- Stability : Assess stability under different conditions.
Safety And Hazards
- Toxicity : Evaluate toxicity based on available data.
- Handling Precautions : Provide guidelines for safe handling.
Future Directions
- Further Characterization : Investigate additional properties and interactions.
- Biological Applications : Explore applications beyond targeted protein degradation.
- Drug Development : Assess its potential as a drug candidate.
properties
IUPAC Name |
3-fluoro-4-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDTTNKQKEOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632501 | |
Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxybenzimidamide | |
CAS RN |
752190-40-2 | |
Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.